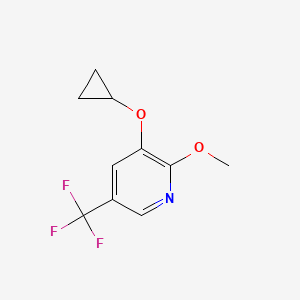
3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: In the agrochemical industry, it can be used as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropoxy and methoxy groups can modulate its overall chemical properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Uniqueness
3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group can impart distinct chemical and physical properties, such as increased stability and specific binding interactions, making it valuable for various applications.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO2/c1-15-9-8(16-7-2-3-7)4-6(5-14-9)10(11,12)13/h4-5,7H,2-3H2,1H3 |
InChI Key |
XFWSIEBMLYWKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


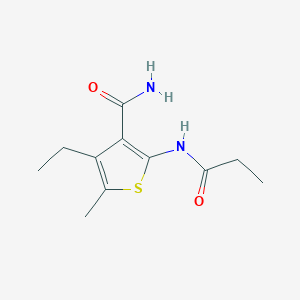
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)
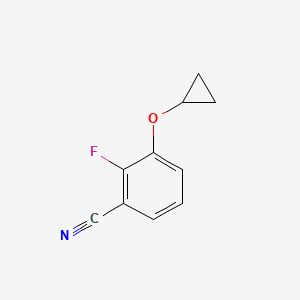
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
![2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B14813655.png)
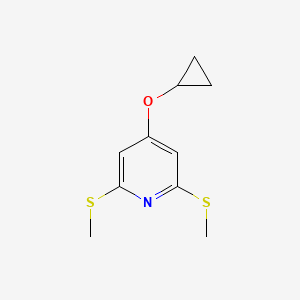
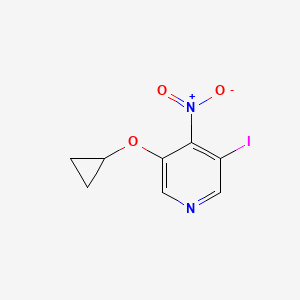
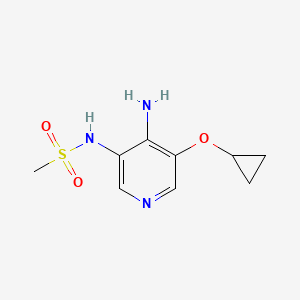
![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)
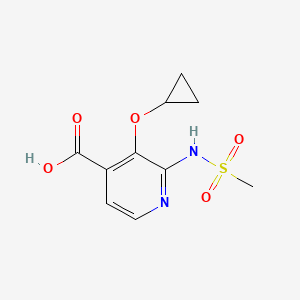
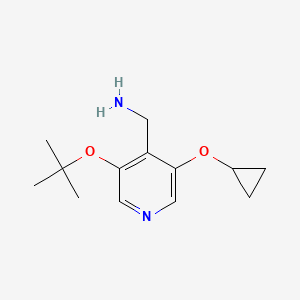
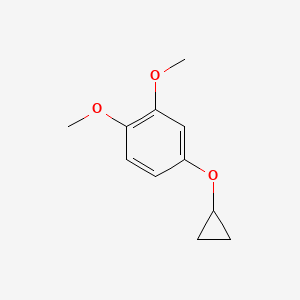

![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)
